![molecular formula C10H15N3O5 B188003 2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)ethanol CAS No. 268216-95-1](/img/structure/B188003.png)
2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)ethanol, commonly known as DA-9701, is a novel compound that has been extensively studied for its therapeutic potential. This compound is a combination of two natural compounds, berberine and fennel oil, and has been found to have a wide range of pharmacological effects.
Mécanisme D'action
The mechanism of action of DA-9701 is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the gastrointestinal tract. It has been found to increase the release of acetylcholine, which enhances gastrointestinal motility. It also inhibits the release of substance P, which reduces inflammation in the gastrointestinal tract.
Effets Biochimiques Et Physiologiques
DA-9701 has been found to have a wide range of biochemical and physiological effects. It has been shown to increase gastrointestinal motility, reduce inflammation, and enhance the secretion of digestive enzymes. It has also been found to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DA-9701 in lab experiments is its well-established safety profile. It has been extensively studied in preclinical and clinical trials and has been found to be safe and well-tolerated. However, one of the limitations of using DA-9701 in lab experiments is its complex mechanism of action, which makes it difficult to study.
Orientations Futures
There are several future directions for the study of DA-9701. One area of research is the development of new formulations and delivery methods that can enhance its therapeutic potential. Another area of research is the exploration of its potential in the treatment of other gastrointestinal disorders, such as inflammatory bowel disease and colorectal cancer. Additionally, more research is needed to fully understand its mechanism of action and to identify new targets for therapeutic intervention.
Conclusion:
In conclusion, DA-9701 is a novel compound that has been extensively studied for its therapeutic potential. It has been found to have a wide range of pharmacological effects, including anti-inflammatory, anti-ulcer, and anti-cancer properties. It has also been found to be effective in treating gastrointestinal disorders, such as irritable bowel syndrome and gastroparesis. Further research is needed to fully understand its mechanism of action and to identify new targets for therapeutic intervention.
Méthodes De Synthèse
The synthesis of DA-9701 involves the combination of berberine and fennel oil. Berberine is a natural compound found in various plants, including barberry, goldenseal, and Oregon grape. Fennel oil is derived from the seeds of the fennel plant. The two compounds are mixed in a specific ratio and heated to produce DA-9701.
Applications De Recherche Scientifique
DA-9701 has been extensively studied for its therapeutic potential. It has been found to have a wide range of pharmacological effects, including anti-inflammatory, anti-ulcer, and anti-cancer properties. It has also been found to be effective in treating gastrointestinal disorders, such as irritable bowel syndrome and gastroparesis.
Propriétés
Numéro CAS |
268216-95-1 |
|---|---|
Nom du produit |
2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)ethanol |
Formule moléculaire |
C10H15N3O5 |
Poids moléculaire |
257.24 g/mol |
Nom IUPAC |
2-(1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)ethanol |
InChI |
InChI=1S/C10H15N3O5/c14-5-4-11-7-9(12(15)16)2-1-3-10(6-9,8-11)13(17)18/h1-2,14H,3-8H2 |
Clé InChI |
TWAADFPRUHACJZ-UHFFFAOYSA-N |
SMILES |
C1C=CC2(CC1(CN(C2)CCO)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1C=CC2(CC1(CN(C2)CCO)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one](/img/structure/B187922.png)
![N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine](/img/structure/B187923.png)
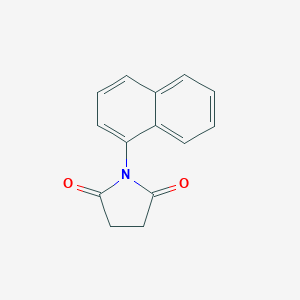
![4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione](/img/structure/B187926.png)
![4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B187927.png)
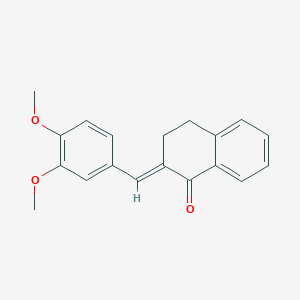
![5,6,7,8,9,10-Hexahydrocyclohepta[b]indole](/img/structure/B187929.png)
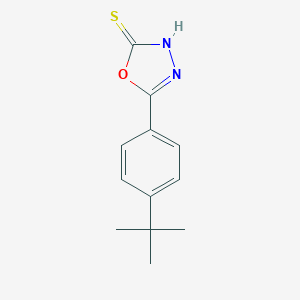
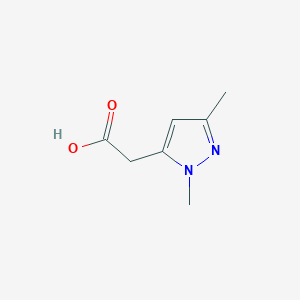
![2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B187936.png)
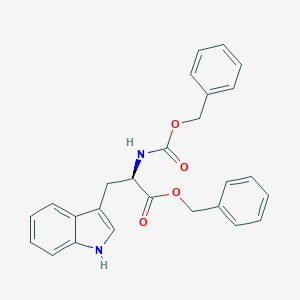
![(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B187940.png)
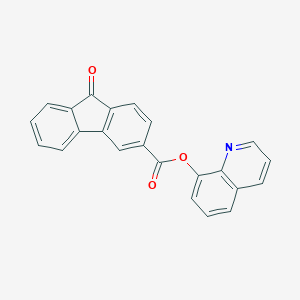
![N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B187945.png)